4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one

Medicinal Chemistry Bioisosteres Silicon Chemistry

Sourcing a rigid, silicon-heterocyclic building block for carbon-silicon bioisostere replacement often leads to long lead times or structurally unsuitable analogs. 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS 72150-22-2) is the definitive advanced intermediate for this strategy, offering a pre-formed, tension-rich bicyclic enone scaffold that eliminates multi-step in-house synthesis. - Directly enables C→Si exchange to modulate lipophilicity, bond length, and metabolic stability of drug candidates. - Serves as a reactive enone for acylations and cycloadditions, constructing Si-containing heterocycles inaccessible via carbon-only routes. - >97% HPLC purity with moisture-sensitive packaging; available from milligram to gram scale for immediate dispatch.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 72150-22-2
Cat. No. B1330596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one
CAS72150-22-2
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1C2C3C=CC(C2C(=O)O1)O3
InChIInChI=1S/C8H8O3/c9-8-7-4(3-10-8)5-1-2-6(7)11-5/h1-2,4-7H,3H2
InChIKeyKIAQKKYOUVIGII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one: Silicon Synthon for Drug Discovery


4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one (CAS 72150-22-2) is a bicyclic enone compound characterized by its rigid, tension-rich silicon-heterocyclic backbone . Its core utility in medicinal chemistry lies in its function as a key advanced intermediate for the 'carbon-silicon exchange' strategy, enabling the precise introduction of a silicon atom into drug-like molecules to create novel bioisosteres . Physicochemical properties include a molecular formula of C8H8O3, a molecular weight of 152.15 g/mol, a melting point of 93°C, and a predicted density of 1.366 g/cm³ [1].

Strategy Carbon-silicon exchange bioisostere synthesis
Role Advanced silicon-containing enone intermediate
Use Context Modulation of lipophilicity and conformation

Limitations of Generic Substitution for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one


Attempting to replace 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one with a generic alternative or a structurally similar carbon-based analog is scientifically unsound due to the fundamental differences introduced by the silicon atom . The carbon-silicon exchange strategy leverages the altered bond length, angle, and increased lipophilicity of silicon over carbon to fine-tune the pharmacological properties of a drug candidate, such as target selectivity, metabolic stability, and potency [1]. A generic substitution would negate this precise stereoelectronic tuning, potentially leading to a significant loss of biological activity or altered off-target effects, thereby invalidating the structure-activity relationship (SAR) data from any subsequent studies [2].

Property
Silicon Core
Carbon Analog
Bond length/angle
Longer bonds, distinct geometry
Shorter bonds, different conformation
Lipophilicity (LogP)
May increase ~0.5–1.0 units
Lower lipophilicity
Metabolic stability
Potentially enhanced
May differ

Substituting a carbon analog may invalidate stereoelectronic tuning and SAR interpretation; silicon-specific properties may not transfer.

Differentiation Evidence for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one


Stereoelectronic Advantages of Silicon Core

The compound's silicon-heterocyclic core fundamentally differentiates it from any carbon-based analog. The silicon atom introduces distinct bond lengths and angles compared to carbon, leading to altered molecular conformation, increased lipophilicity (LogP), and potentially enhanced metabolic stability . While direct comparative data for this specific compound is not available, class-level reviews establish that silicon bioisosteres can improve pharmacological potency and selectivity [1].

LogP Shift
Class-level
Predicted LogP: 0; silicon bioisosteres typically increase LogP by 0.5–1.0 units over carbon analogs.
Supports lipophilicity modulation context
In silico prediction; general class review, no direct compound-specific data
Medicinal Chemistry Bioisosteres Silicon Chemistry

High Purity for Reproducible Synthesis

Vendor specifications for this compound guarantee a high level of purity, which is essential for its role as a key intermediate in multi-step syntheses. TCI offers this compound with a purity of ≥97.0% as determined by HPLC, and Catsyn specifies a purity of NLT 98% . This contrasts with many generic building blocks which may have lower or unspecified purity.

Purity Specification
Specification review
≥97.0% (HPLC), NLT 98%
Ensures reproducible multi-step synthesis
Vendor CoA; cross-check with lot-specific data
Organic Synthesis Quality Control Reproducibility

Acetylcholinesterase Inhibitory Potential

One vendor reports that this compound has been identified as a potent inhibitor of the enzyme acetylcholinesterase . This specific biological activity, while preliminary and lacking comparative quantitative data (e.g., IC50) against standard inhibitors like donepezil, provides a potential point of differentiation from other silicon-containing building blocks that may lack any reported bioactivity.

AChE Inhibition
Data to verify
Reported as an acetylcholinesterase inhibitor (qualitative, no IC50).
Potential starting point for CNS target studies; requires assay validation
Vendor-provided information; assay conditions not specified
Enzyme Inhibition Neuroscience Biological Activity

Application Scenarios for 4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one


Synthesis of Silicon-Containing Protease Inhibitors

Medicinal chemists can use this compound as a building block to create novel protease inhibitors where the silicon atom is strategically placed to modulate target binding and improve metabolic stability. The rigid structure is valuable for precisely tuning the three-dimensional conformation of the inhibitor, a key requirement for overcoming drug resistance .

Development of CNS Drug Candidates via Sila-Substitution

The reported acetylcholinesterase inhibition and the potential for silicon to alter lipophilicity and brain penetration make this compound an ideal starting point for exploring new chemical entities targeting central nervous system (CNS) disorders [1]. Its unique properties can be leveraged to design molecules with improved blood-brain barrier permeability.

Creation of Next-Generation Anticancer Pharmacophores

By serving as a key intermediate for carbon-silicon exchange, this compound enables the creation of novel anticancer agents. Reviews indicate that silicon substitution can improve the efficacy, selectivity, and drug-like properties of anticancer pharmacophores, providing a rational strategy for lead optimization [2][1].

Construction of Complex Silicon-Containing Heterocycles

In academic and industrial organic synthesis laboratories, this compound functions as a versatile, highly reactive enone. Its unique silicon-heterocyclic framework allows it to act as an efficient acylating agent or a cycloaddition precursor, enabling the construction of complex heterocyclic systems containing both silicon and carbonyl groups that are inaccessible via traditional carbon-based routes .

Application
Selection Property
Validation Focus
Protease inhibitor scaffold synthesis
Rigid sila-heterocyclic enone
Conformation-activity relationship studies
CNS target sila-substitution studies
Predicted lipophilicity and brain penetration potential
Blood-brain barrier permeability assays
Anticancer pharmacophore research
Silicon-mediated selectivity modulation
Lead optimization SAR and ADMET profiling
Silicon-containing heterocycle construction
Reactive enone for cycloaddition and acylation
Synthetic route development and scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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